

# An In-depth Technical Guide to 2-Chloro-5-trifluoromethyl-benzenesulfonamide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Chloro-5-trifluoromethyl-benzenesulfonamide

Cat. No.: B1598698

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-Chloro-5-trifluoromethyl-benzenesulfonamide**, a compound of significant interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, physicochemical properties, and its potential applications as a building block for novel therapeutic agents.

## Molecular Identity and Structure

**2-Chloro-5-trifluoromethyl-benzenesulfonamide** is an aromatic organic compound characterized by a benzene ring substituted with a chloro group, a trifluoromethyl group, and a sulfonamide functional group.

- IUPAC Name: 2-chloro-5-(trifluoromethyl)benzenesulfonamide[1]
- CAS Number: 779-71-5[2][3][4][5]
- Molecular Formula: C<sub>7</sub>H<sub>5</sub>ClF<sub>3</sub>NO<sub>2</sub>S[2][3][4][5]

The spatial arrangement of these functional groups on the benzene ring is crucial for its chemical reactivity and biological activity. The chloro and trifluoromethyl groups are positioned at carbons 2 and 5, respectively, relative to the sulfonamide group at carbon 1.

Caption: 2D Molecular Structure of **2-Chloro-5-trifluoromethyl-benzenesulfonamide**.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Chloro-5-trifluoromethyl-benzenesulfonamide** is provided in the table below. These parameters are essential for predicting its behavior in biological systems and for designing experimental protocols.

Property	Value	Source
Molecular Weight	259.63 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Exact Mass	258.9681618 Da	<a href="#">[6]</a>
Heavy Atom Count	15	<a href="#">[6]</a>
Rotatable Bond Count	1	<a href="#">[5]</a> <a href="#">[6]</a>
Topological Polar Surface Area (TPSA)	60.16 Å <sup>2</sup>	<a href="#">[5]</a>
LogP (octanol-water partition coefficient)	2.0062	<a href="#">[5]</a>
Hydrogen Bond Donors	1	<a href="#">[5]</a>
Hydrogen Bond Acceptors	2	<a href="#">[5]</a>

## Significance in Drug Discovery and Medicinal Chemistry

The unique combination of functional groups in **2-Chloro-5-trifluoromethyl-benzenesulfonamide** makes it a valuable scaffold in drug discovery.

### The Role of the Trifluoromethyl Group

The trifluoromethyl (-CF<sub>3</sub>) group is a bioisostere for a chlorine atom and is frequently incorporated into drug candidates to enhance their pharmacological profiles.[\[7\]](#) Its strong electron-withdrawing nature and high lipophilicity can lead to:

- **Improved Metabolic Stability:** The C-F bond is exceptionally strong, making the -CF<sub>3</sub> group resistant to metabolic degradation, which can increase the drug's half-life.[\[7\]](#)

- **Enhanced Bioavailability:** Increased lipophilicity can improve a molecule's ability to cross biological membranes.[\[7\]](#)[\[8\]](#)
- **Increased Binding Affinity:** The  $-CF_3$  group can modulate the pKa of nearby functional groups and participate in favorable interactions with protein targets.[\[9\]](#)

## The Sulfonamide Moiety

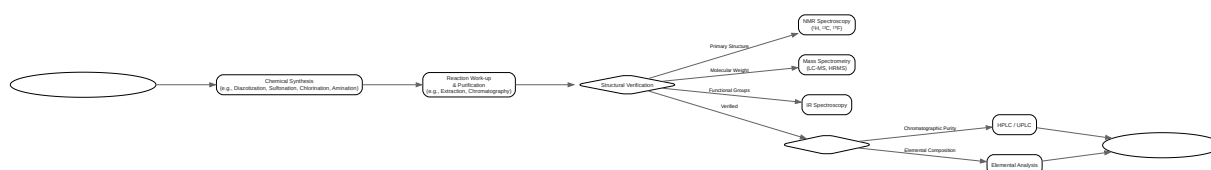
The benzenesulfonamide core is a well-established pharmacophore found in a wide range of clinically used drugs, including diuretics, anti-diabetic agents, and antibiotics.[\[10\]](#) Sulfonamides are known to act as inhibitors of various enzymes, most notably carbonic anhydrases.

The presence of both the sulfonamide and trifluoromethyl groups suggests that **2-Chloro-5-trifluoromethyl-benzenesulfonamide** is a promising starting point for the synthesis of inhibitors for various therapeutic targets. For instance, related benzimidazole derivatives have been explored as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.[\[11\]](#)

## Conceptual Synthesis and Characterization Workflow

While a specific, detailed synthesis protocol for **2-Chloro-5-trifluoromethyl-benzenesulfonamide** is not readily available in the provided search results, a plausible synthetic route can be inferred from standard organic chemistry principles. A likely precursor would be 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, which can be reacted with ammonia or an ammonia equivalent to form the desired sulfonamide.

A typical workflow for the synthesis and characterization of such a compound would involve the following steps:



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Caption: A conceptual workflow for the synthesis and characterization of a target compound.

## Safety and Handling

As with any laboratory chemical, **2-Chloro-5-trifluoromethyl-benzenesulfonamide** should be handled with appropriate safety precautions. This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact. A material safety data sheet (MSDS) should be consulted for detailed handling and disposal information.

## Conclusion

**2-Chloro-5-trifluoromethyl-benzenesulfonamide** is a synthetically accessible and medically relevant molecule. Its structural features, particularly the trifluoromethyl and sulfonamide groups, make it an attractive building block for the development of novel therapeutic agents. The physicochemical properties of this compound are well-suited for its potential use in drug discovery programs targeting a variety of diseases. Further research into

the synthesis of derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-5-trifluoromethyl-benzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1598698#2-chloro-5-trifluoromethyl-benzenesulfonamide-molecular-structure-and-weight]

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Address: 3281 E Guasti Rd

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